molecular formula C19H17NO4S2 B2730623 (E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid CAS No. 951896-40-5

(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid

Cat. No.: B2730623
CAS No.: 951896-40-5
M. Wt: 387.47
InChI Key: KXXQQYCNWBKXAD-RVDMUPIBSA-N
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Description

(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H17NO4S2 and its molecular weight is 387.47. The purity is usually 95%.
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Biological Activity

(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid, identified by its CAS number 951896-40-5, is a thiazolidinone derivative characterized by a complex structure that includes a furan moiety and a thiazolidinone ring. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H17NO4S2C_{19}H_{17}NO_{4}S_{2} with a molecular weight of 387.5 g/mol. The structural complexity arises from the presence of multiple functional groups, which contribute to its biological activity.

PropertyValue
CAS Number951896-40-5
Molecular FormulaC₁₉H₁₇N O₄S₂
Molecular Weight387.5 g/mol

Anticancer Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study on similar thiazolidinone compounds revealed moderate to strong antiproliferative activity across various cancer cell lines, including human leukemia cells. The mechanism of action appears to be related to cell cycle arrest and induction of apoptosis, as evidenced by assays such as MTT and Trypan blue .

Case Study: Antiproliferative Effects

In a comparative study, derivatives with varying electron-donating groups showed differing levels of cytotoxicity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced anticancer activity. Among them, certain derivatives exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has also been explored. Compounds similar to (E)-4-(5-oxo...) have shown effectiveness against various bacterial strains and fungi. The presence of the furan moiety is believed to enhance the antimicrobial properties due to its ability to interact with microbial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of (E)-4-(5-oxo...) can be attributed to its structural components:

  • Thiazolidinone Ring : Essential for cytotoxicity; modifications can significantly alter activity.
  • Furan Moiety : Enhances both anticancer and antimicrobial effects.
  • Electron-Drawing/Donating Groups : Influence the overall potency; optimal substitutions lead to increased efficacy.

Research Findings Summary

A systematic review of the literature reveals several key findings regarding the biological activity of this compound:

  • Anticancer Efficacy : Demonstrated through various assays showing apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Effective against multiple pathogens, indicating broad-spectrum potential.
  • SAR Insights : Structural modifications can lead to significant changes in bioactivity.

Comparative Table of Biological Activities

Compound NameAnticancer Activity (IC50 µM)Antimicrobial ActivityNotes
(E)-4-(5-oxo...)< 10ModerateEffective in inducing apoptosis
2-(5-(4-chlorophenyl)furan...< 15HighStrong antiproliferative effects
Thiazolidinone derivative X< 20LowLess effective compared to others

Properties

IUPAC Name

4-[(4E)-4-[[5-(3-methylphenyl)furan-2-yl]methylidene]-5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-12-4-2-5-13(10-12)16-8-7-14(24-16)11-15-18(23)26-19(25)20(15)9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXQQYCNWBKXAD-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)C=C3C(=O)SC(=S)N3CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)/C=C/3\C(=O)SC(=S)N3CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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